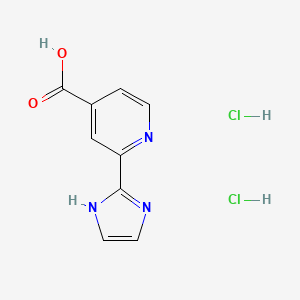

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various imidazo[1,2-a]pyridine derivatives and related compounds, which share structural similarities with the compound . These derivatives are of significant interest due to their potential applications in medicinal chemistry and as fluorescent probes .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through several methods. One approach involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride, leading to imidazo[1,5-a]pyridine-1-carboxylic acids . Another method includes the reaction of β-lactam carbenes with 2-pyridyl isonitriles, producing 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines . Additionally, the annulation of 2H-azirines with 2-chloropyridines mediated by triflic anhydride has been optimized to yield C3-substituted imidazo[1,2-a]pyridines .

Molecular Structure Analysis

The molecular structures of imidazo[1,2-a]pyridine derivatives are characterized by the presence of a fused imidazole and pyridine ring. The structures of these compounds have been determined spectroscopically and through single-crystal X-ray diffraction 9. The imidazo[1,5-a]pyridine skeleton, in particular, provides a versatile platform for the generation of stable N-heterocyclic carbenes .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions. For instance, they can undergo three-component reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates to produce fully substituted furans . The functionalization reactions of these derivatives are also explored, leading to the formation of different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives vary depending on their specific substituents and structural modifications. Some derivatives have been demonstrated to be efficient fluorescent probes for mercury ion detection . Coordination polymers based on imidazo[1,2-a]pyridine derivatives exhibit interesting thermal stabilities and luminescent properties . The magnetic properties of complexes formed by these derivatives have also been reported, with variations observed depending on the metal ion involved9.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research has demonstrated innovative approaches to synthesize and functionalize heterocyclic compounds, leveraging the chemical reactivity of imidazole and pyridine derivatives. For instance, the experimental and theoretical studies on the functionalization reactions of heterocyclic acids with diaminopyridine underscore the versatility of these compounds in organic synthesis. The formation of imidazo[4,5-b]pyridine derivatives through these reactions highlights the potential for creating complex molecules with significant chemical diversity (Yıldırım, Kandemirli, & Demir, 2005).

Bioactive Molecule Development

Imidazo[1,2-a]pyridine derivatives have been identified as clinically important for treating heart and circulatory failures, among other pharmaceutical applications. The synthesis of imidazo[1,2-a]pyridine-based derivatives and their evaluation as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors reveal their potential in developing new therapeutic agents. Compounds demonstrating significant inhibitory activity against these enzymes could serve as leads in the search for novel treatments for diseases such as Alzheimer's (Kwong et al., 2019).

Material Science Applications

In the realm of material science, the structural versatility of imidazo[1,2-a]pyridine and its derivatives is utilized in the development of coordination polymers and metal-organic frameworks (MOFs). These structures exhibit unique properties such as thermal stability and fluorescence, making them suitable for a range of applications, including sensing, catalysis, and luminescent materials. The synthesis of novel 2D cadmium(II) MOFs based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands is one such example, demonstrating the potential of these heterocyclic compounds in crafting materials with specific functional attributes (Li, Guo, Weng, & Lin, 2012).

Mécanisme D'action

Target of Action

Imidazole derivatives, to which this compound belongs, are known to exhibit a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Imidazole derivatives are known to induce various cellular responses, depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride . .

Safety and Hazards

Orientations Futures

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These properties make it an important synthon in the development of new drugs .

Propriétés

IUPAC Name |

2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.2ClH/c13-9(14)6-1-2-10-7(5-6)8-11-3-4-12-8;;/h1-5H,(H,11,12)(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQXXJQZCWTTMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=NC=CN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803585-58-1 |

Source

|

| Record name | 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2551443.png)

![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)

![N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide](/img/structure/B2551446.png)

![3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2551448.png)

![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine](/img/structure/B2551450.png)

![6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2551454.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2551459.png)

![(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2551462.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2551463.png)

![[(3-Methoxyquinoxalin-2-yl)sulfanyl]acetic acid](/img/structure/B2551465.png)